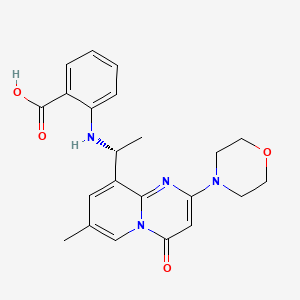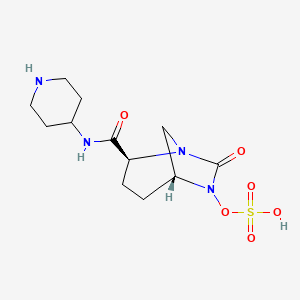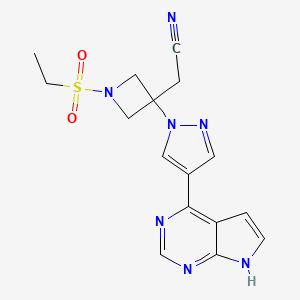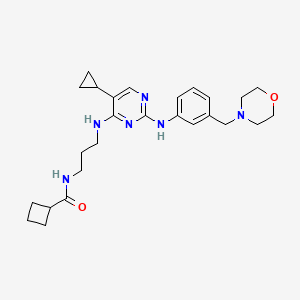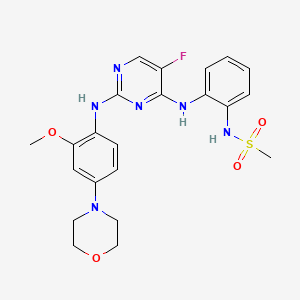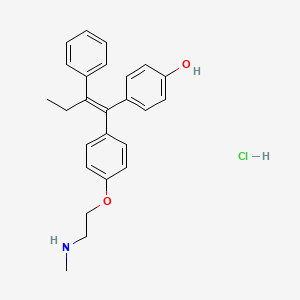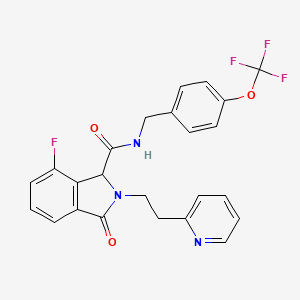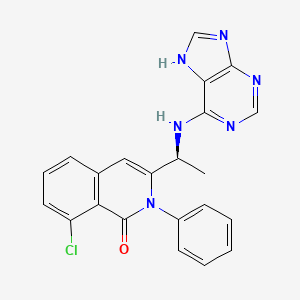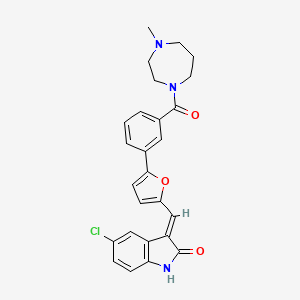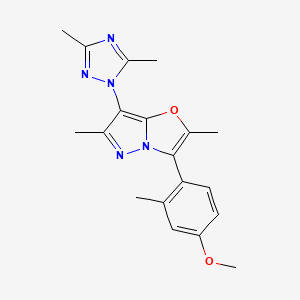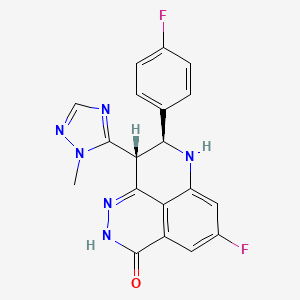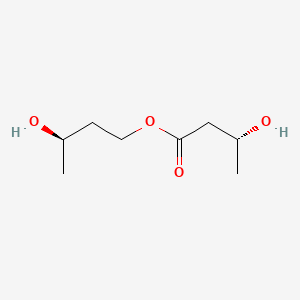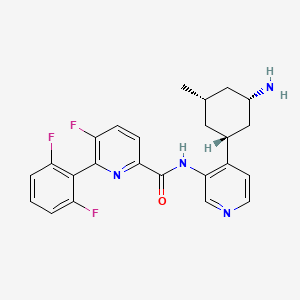
BS-181 hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BS-181 塩酸塩は、サイクリン依存性キナーゼ 7 (CDK7) の高選択的阻害剤です。 CDK7 に対する阻害濃度 (IC50) は 21 ナノモルであり、CDK1、CDK2、CDK4、CDK5、CDK6、CDK9 などの他のサイクリン依存性キナーゼと比較して、CDK7 に対して 40 倍以上の選択性を示します 。 この化合物は、細胞周期の進行を阻害し、がん細胞のアポトーシスを誘導する能力により、がん研究において大きな可能性を示しています .
製法
合成経路と反応条件: BS-181 塩酸塩の合成は、市販の出発物質から始まり、いくつかのステップを伴います。 最終ステップには、塩酸塩の形成が含まれます .
工業生産方法: BS-181 塩酸塩の工業生産には、収率を向上させ、コストを削減するために合成経路を最適化することが含まれる可能性があります。 これには、より効率的な触媒、溶媒、および精製方法の使用が含まれる可能性があります。 工業生産方法の具体的な詳細は、通常は機密情報であり、公表されていません .
作用機序
BS-181 塩酸塩は、細胞周期の重要な調節因子である CDK7 の活性を阻害することによって、その効果を発揮します。 CDK7 は、サイクリン H と MAT1 と共に、CDK 活性化キナーゼ (CAK) 複合体を形成し、他のサイクリン依存性キナーゼをリン酸化して活性化します 。 BS-181 塩酸塩は、CDK7 を阻害することにより、これらのキナーゼの活性化を阻止し、細胞周期の停止とアポトーシスを引き起こします 。 この化合物は、転写開始に必須な RNA ポリメラーゼ II のリン酸化も阻害します .
生化学分析
Biochemical Properties
BS-181 hydrochloride functions as a selective inhibitor of CDK7, with an IC50 value of 21 nM . It inhibits CDK7 activity by blocking the phosphorylation of CDK7 substrates, which are essential for cell cycle progression and transcription. This compound interacts with several biomolecules, including cyclin H and MAT1, which form the CDK-activating kinase (CAK) complex . This interaction leads to the inhibition of CDK7 activity, resulting in cell cycle arrest and apoptosis in cancer cells .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In cancer cells, it promotes cell cycle arrest and apoptosis by inhibiting the phosphorylation of CDK7 substrates . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For example, in MCF-7 breast cancer cells, this compound inhibits the phosphorylation of RNA polymerase II, leading to reduced transcription and cell proliferation . Additionally, it has been observed to inhibit the growth of other cancer cell lines, including lung, prostate, and ovarian cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of CDK7. By binding to the CDK7 active site, this compound prevents the phosphorylation of CDK7 substrates, such as RNA polymerase II . This inhibition disrupts the CDK-activating kinase (CAK) complex, leading to cell cycle arrest and apoptosis . The compound’s high selectivity for CDK7 over other CDKs and kinases ensures targeted inhibition, minimizing off-target effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and efficacy over time. It has a plasma elimination half-life of 405 minutes in mice after intraperitoneal administration . Long-term studies have shown that this compound can inhibit tumor growth in animal models without significant toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, a dose-dependent reduction in tumor growth has been observed, with 25% and 50% reductions in tumor size after two weeks of treatment at 10 mg/kg/day and 20 mg/kg/day, respectively . Higher doses have not shown significant toxicity, indicating a favorable therapeutic window for this compound .
Metabolic Pathways
This compound is involved in metabolic pathways related to CDK7 inhibition. By inhibiting CDK7, the compound affects the phosphorylation of RNA polymerase II and other CDK7 substrates, leading to changes in gene expression and cellular metabolism . The compound’s interaction with the CAK complex and its role in transcription regulation highlight its impact on metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target cells . The compound’s distribution within tissues ensures its effective inhibition of CDK7 activity, leading to the desired therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it exerts its inhibitory effects on CDK7 . The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its activity and function within the cell . This localization is crucial for its role in inhibiting transcription and cell cycle progression .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of BS-181 hydrochloride involves several steps, starting from commercially available starting materialsThe final step involves the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and purification methods. The specific details of industrial production methods are typically proprietary and not publicly disclosed .
化学反応の分析
反応の種類: BS-181 塩酸塩は、反応性アミノ基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応と還元反応にも参加することができます .
一般的な試薬と条件: BS-181 塩酸塩の合成と反応に使用される一般的な試薬には、さまざまな有機溶媒、酸、および塩基が含まれます。 特定の条件は、目的の反応と生成物によって異なります .
形成される主な生成物: BS-181 塩酸塩を含む反応から形成される主な生成物には、ピラゾロ[1,5-a]ピリミジンコアのさまざまな置換誘導体があります。 これらの誘導体は、異なる生物学的活性と特性を持つことができます .
科学研究の応用
BS-181 塩酸塩は、化学、生物学、医学、産業の分野において、幅広い科学研究の応用を備えています。 化学では、さまざまな生化学的プロセスにおける CDK7 の役割を研究するためのツール化合物として使用されます 。 生物学では、細胞周期制御とアポトーシスのメカニズムを調査するために使用されます 。 医学では、BS-181 塩酸塩は、特に乳がん、肺がん、前立腺がん、卵巣がんにおける抗がん剤としての可能性について研究されています 。 産業では、新しい治療薬の開発やキナーゼ阻害剤の研究に使用できます .
科学的研究の応用
BS-181 hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of CDK7 in various biochemical processes . In biology, it is used to investigate the mechanisms of cell cycle regulation and apoptosis . In medicine, this compound is being studied for its potential as an anticancer agent, particularly in breast, lung, prostate, and ovarian cancers . In industry, it could be used in the development of new therapeutic agents and in the study of kinase inhibitors .
類似化合物との比較
BS-181 塩酸塩は、他のサイクリン依存性キナーゼと比較して、CDK7 に対する高い選択性を持つという点でユニークです。 類似の化合物には、CDK2、CDK7、CDK9 を阻害しますが、選択性が低いロスコビチンがあります 。 その他の類似化合物には、複数のサイクリン依存性キナーゼを阻害しますが、CDK7 に対する選択性が低いダイナシクリブとフラボピリドールがあります 。 BS-181 塩酸塩の高い選択性は、さまざまな生物学的プロセスにおける CDK7 の特定の役割を研究するための貴重なツールとなっています .
特性
IUPAC Name |
5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6.ClH/c1-17(2)19-16-26-28-21(25-15-18-10-6-5-7-11-18)14-20(27-22(19)28)24-13-9-4-3-8-12-23;/h5-7,10-11,14,16-17,25H,3-4,8-9,12-13,15,23H2,1-2H3,(H,24,27);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIJWMOQODWNFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCCCCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33ClN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
